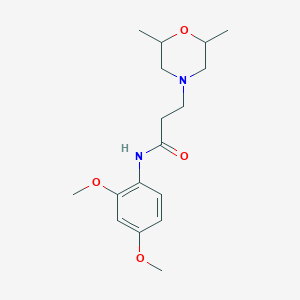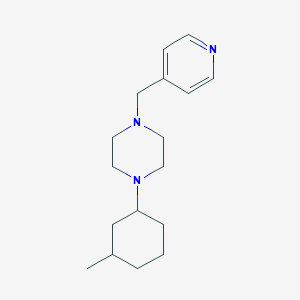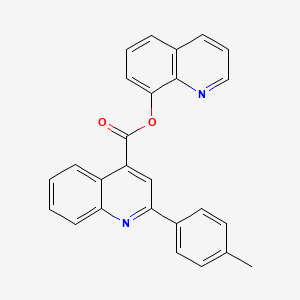![molecular formula C19H23N5O B10883403 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10883403.png)
9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone. The reaction conditions often include the use of ethanol as a solvent and heating under reflux . The direction of heterocyclization has been established, and the possible mechanisms for the formation of the pyrimidine heterocycle have been analyzed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions can produce tetrahydroquinazoline derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antimalarial activity is believed to be due to its inhibition of dihydrofolate reductase-thymidylate synthase (pf-DHFR-TS) in Plasmodium falciparum . This inhibition disrupts the parasite’s ability to synthesize DNA, leading to its death .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones: These compounds share a similar core structure but differ in the substituents on the aryl group.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds have a different fused ring system but exhibit similar biological activities.
Propriétés
Formule moléculaire |
C19H23N5O |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H23N5O/c1-3-23(4-2)14-10-8-13(9-11-14)18-17-15(6-5-7-16(17)25)22-19-20-12-21-24(18)19/h8-12,18H,3-7H2,1-2H3,(H,20,21,22) |
Clé InChI |
ODOAUDLJIGITJU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=NC=NN24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10883328.png)
![2-[[4-(4-chlorophenyl)-5-(2-furyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide](/img/structure/B10883331.png)
![3-Cyclopentyl-1-[4-(2-methylbenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10883336.png)


![1-(4-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10883352.png)

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolinium](/img/structure/B10883379.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883380.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-pyrrolidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10883381.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10883385.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B10883396.png)
